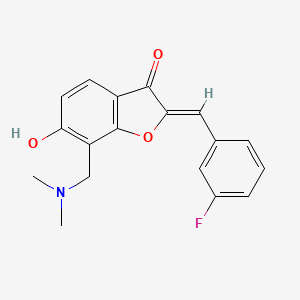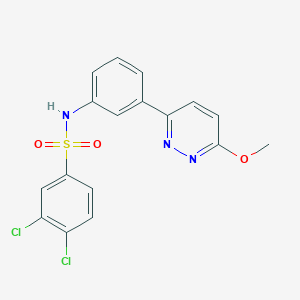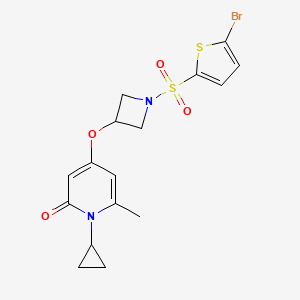triazin-4-one CAS No. 303145-10-0](/img/structure/B2864654.png)
2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in various fields of scientific research. This compound is known for its unique chemical properties and has been studied extensively for its synthesis, mechanism of action, and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
1,3,5-Triazines, including derivatives like 2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one , have been studied for their potential antitumor properties. Some triazine derivatives have been used clinically to treat cancers such as lung, breast, and ovarian cancer . The structural flexibility allows for the attachment of various functional groups, potentially leading to new antitumor agents.
Aromatase Inhibitory Activity
The triazine core structure has been associated with significant aromatase inhibitory activity. Aromatase inhibitors are crucial in the treatment of estrogen-sensitive breast cancers as they help in reducing the production of estrogen . Research into triazine derivatives could lead to the development of more effective aromatase inhibitors.
Siderophore-Mediated Drug Applications
Some 1,3,5-triazine derivatives exhibit potential use as siderophore-mediated drugs. Siderophores are molecules that bind and transport iron in microbial organisms, and their analogs can be used to deliver therapeutic agents directly to pathogens . This application is particularly relevant in targeting drug-resistant bacteria.
Corticotrophin-Releasing Factor 1 Receptor Antagonists
Compounds with a 1,3,5-triazine structure have been discovered to act as potent corticotrophin-releasing factor 1 receptor antagonists . These receptors are involved in the stress response, and antagonists can be used to treat various disorders, including depression and anxiety.
Leukotriene Antagonists
The triazine derivatives have shown potent activity against leukotriene C4 (LTC4) antagonists, which possess a protective effect on HCl-ethanol-induced gastric lesions . This suggests a potential therapeutic application in the treatment of gastric ulcers and related gastrointestinal disorders.
Antiparasitic Activity
1,3,5-Triazine compounds have demonstrated in vitro activity against protozoan parasites, such as Trypanosoma brucei, the causative organism of Human African Trypanosomiasis . The development of new antiparasitic drugs is crucial, especially for diseases that affect millions of people in tropical regions.
Wirkmechanismus
Target of Action
It’s known that 1,3,5-triazine derivatives, which this compound is a part of, exhibit a wide range of biological activities such as antimalarial, antimicrobial, anti-cancer, and anti-viral activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that triazine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad biological activities of triazine derivatives, it’s likely that multiple pathways could be affected .
Result of Action
Given the broad biological activities of triazine derivatives, it’s likely that the compound could have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-methylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-13-7-9-6-4-2-3-5-11(6)8(12)10-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEOCYDPKMSQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)N2C=CC=CC2=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2864572.png)
![6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one](/img/structure/B2864573.png)

![4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2864576.png)


![Methyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2864583.png)
![9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2864586.png)



![2-[3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2864592.png)

![1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2864594.png)